molecular formula C16H19BN2O3 B6310018 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester CAS No. 2096334-66-4

5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester

Cat. No. B6310018
CAS RN: 2096334-66-4
M. Wt: 298.1 g/mol
InChI Key: UKMHUXNHXZKIBI-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester, also known as P3-pinacol ester, is an organic compound that has recently been the subject of much scientific research. It is a derivative of the pyridine family, which is a class of nitrogen-containing aromatic compounds. This compound has been studied for its potential applications in various fields, such as organic synthesis, drug delivery, and catalysis.

Scientific Research Applications

5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester has a wide range of potential applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for cross-coupling reactions, and as a ligand for transition metal complexes. In addition, this compound has been studied for its potential use in drug delivery, as it can be used to transport drugs to specific target sites in the body. Furthermore, this compound has been studied for its potential as an inhibitor of enzymes involved in cancer cell growth, as well as its ability to inhibit the growth of bacteria.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester is not yet fully understood. It is believed that the compound acts as a ligand for transition metal complexes, which can then interact with other molecules and catalyze a variety of reactions. In addition, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. It is thought that the compound binds to enzymes involved in cell growth, thus preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound ester are not yet fully understood. However, research has shown that the compound is not toxic to humans and animals, and that it does not cause any adverse effects when used in laboratory experiments. Furthermore, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. In addition, the compound has been studied for its ability to bind to transition metal complexes, which could potentially be used to deliver drugs to target sites in the body.

Advantages and Limitations for Lab Experiments

5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester has a number of advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, the compound is not toxic to humans and animals, and it does not cause any adverse effects. However, the compound does have some limitations when used in laboratory experiments. For example, the compound is not very stable and can degrade over time. Furthermore, the compound has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester are far-reaching and the compound has a number of exciting future directions. The compound can be used as a reagent for organic synthesis, as a catalyst for cross-coupling reactions, and as a ligand for transition metal complexes. In addition, the compound has potential as a drug delivery system, as it can be used to transport drugs to specific target sites in the body. Furthermore, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. Finally, the compound could be used in the development of new drugs and treatments, as well as in the development of new materials and catalysts.

Synthesis Methods

5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester can be synthesized from a variety of starting materials, including pyridine, boronic acid, and pinacol. The most common method of synthesis involves the condensation of a pyridine derivative and an aromatic boronic acid, followed by a pinacol coupling reaction. This reaction typically takes place in aprotic solvents such as DMF or DMSO at elevated temperatures. In addition, the reaction can be catalyzed by a variety of compounds, such as palladium, copper, or nickel.

properties

IUPAC Name

3-pyridin-3-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-14(11-19-9-12)20-13-6-5-7-18-10-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMHUXNHXZKIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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